3-(Trifluoromethoxy)thiobenzamide
Overview
Description
3-(Trifluoromethoxy)thiobenzamide: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a thiobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)thiobenzamide typically involves the introduction of the trifluoromethoxy group into the benzamide structure. One common method is the trifluoromethoxylation of thiobenzamide using trifluoromethoxylating reagents. The reaction conditions often include the use of a suitable solvent, such as nitromethane, and heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced trifluoromethoxylating reagents and catalysts to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)thiobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzamide group to amines or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antibacterial and antiviral activities. It has shown promise in inhibiting drug-resistant bacterial strains and may be developed into new therapeutic agents .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)thiobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit essential bacterial enzymes or disrupt cell wall synthesis. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets, leading to improved efficacy .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)thiobenzamide
- 3-(Trifluoromethoxy)thiophenol
- 4-(Trifluoromethyl)thiophenol
Comparison: 3-(Trifluoromethoxy)thiobenzamide is unique due to its specific trifluoromethoxy substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-2-5(4-6)7(12)14/h1-4H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKLGFSPGGSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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